molecular formula C15H25NO3 B7823895 (1R,2S,5R)-5-Methyl-2-isopropylcyclohexyl 5-oxo-L-prolinate

(1R,2S,5R)-5-Methyl-2-isopropylcyclohexyl 5-oxo-L-prolinate

Cat. No.: B7823895
M. Wt: 267.36 g/mol
InChI Key: SLHPMAOXNSLXEH-UHFFFAOYSA-N
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Description

(1R,2S,5R)-5-Methyl-2-isopropylcyclohexyl 5-oxo-L-prolinate is an organic compound with a complex structure that includes a cyclohexane ring substituted with methyl and isopropyl groups, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,5R)-5-Methyl-2-isopropylcyclohexyl 5-oxo-L-prolinate typically involves the esterification of 5-Methyl-2-(propan-2-yl)cyclohexanol with 5-oxoprolinic acid. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,5R)-5-Methyl-2-isopropylcyclohexyl 5-oxo-L-prolinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various ester derivatives depending on the nucleophile used.

Scientific Research Applications

(1R,2S,5R)-5-Methyl-2-isopropylcyclohexyl 5-oxo-L-prolinate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2S,5R)-5-Methyl-2-isopropylcyclohexyl 5-oxo-L-prolinate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. These metabolites may interact with enzymes or receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-(propan-2-yl)cyclohexanol: A precursor in the synthesis of (1R,2S,5R)-5-Methyl-2-isopropylcyclohexyl 5-oxo-L-prolinate.

    5-Methyl-2-(propan-2-yl)cyclohexanone: An oxidation product of the compound.

    5-Methyl-2-(propan-2-yl)cyclohexyl acetate: An ester derivative with similar structural features.

Uniqueness

This compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) 5-oxopyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-9(2)11-5-4-10(3)8-13(11)19-15(18)12-6-7-14(17)16-12/h9-13H,4-8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHPMAOXNSLXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)C2CCC(=O)N2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10867080
Record name 5-Methyl-2-(propan-2-yl)cyclohexyl 5-oxoprolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10867080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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